3-tritylimidazole-4-carbaldehyde
Description
Significance of Imidazole (B134444) Ring Systems in Chemical Research
The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science. nih.govlifechemicals.com It is a key component of many natural products, including the amino acid histidine and the hormone histamine, which play crucial roles in biological systems. lifechemicals.comvedantu.com The electron-rich nature of the imidazole ring allows it to bind effectively to various enzymes and receptors, making imidazole derivatives valuable in the development of therapeutic agents with a broad spectrum of bioactivities, including anticancer, antifungal, and antihistaminic properties. nih.gov Furthermore, the imidazole moiety serves as a versatile building block in the synthesis of ionic liquids, catalysts, and polymers. lifechemicals.com
Overview of Aldehyde Functionality in Heterocyclic Chemistry
The aldehyde group, characterized by a formyl group (-CHO), is one of the most important functional groups in organic chemistry. mdpi.com When attached to a heterocyclic ring, it imparts a unique reactivity profile that is extensively exploited in synthesis. Heterocyclic aldehydes are key intermediates in the construction of more complex molecules, finding applications in medicinal, materials, and supramolecular chemistry. mdpi.com They can be introduced into electron-rich aromatic systems through methods like the Vilsmeier-Haack formylation or metalation followed by reaction with a formylating agent. mdpi.com The aldehyde's electrophilic carbon atom readily undergoes nucleophilic attack, enabling a wide range of transformations, including the formation of Schiff bases, which is crucial in dynamic covalent chemistry.
Role of Protecting Groups in Complex Organic Synthesis
In the synthesis of complex organic molecules that possess multiple reactive sites, it is often necessary to temporarily mask one functional group to allow a chemical reaction to occur at another site. wikipedia.orgnumberanalytics.com This is the fundamental role of a protecting group. A good protecting group must be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield without affecting other parts of the molecule. labinsights.nlddugu.ac.in
Rationale for N-Protection in Imidazole Chemistry
The imidazole ring possesses two nitrogen atoms, one of which is a basic, sp2-hybridized nitrogen that can be protonated, and the other is a non-basic, pyrrole-like nitrogen that bears a hydrogen atom in the neutral molecule. This N-H proton is acidic and can be removed by a base. The presence of this reactive N-H bond can interfere with many synthetic transformations. Therefore, protecting the imidazole nitrogen is a common strategy to prevent unwanted side reactions and to control the regioselectivity of subsequent reactions.
Specific Utility of the Trityl (Triphenylmethyl) Group in Imidazoles
The triphenylmethyl (trityl) group is a bulky and effective protecting group for various functional groups, including the nitrogen of imidazoles. nih.govwikipedia.org It is typically introduced by reacting the imidazole with trityl chloride in the presence of a base. commonorganicchemistry.com The steric bulk of the trityl group can influence the stereochemical outcome of reactions and direct the approach of reagents. ddugu.ac.in Furthermore, the trityl group is known to be stable under many reaction conditions but can be removed under mildly acidic conditions, making it a valuable tool in multi-step synthesis. commonorganicchemistry.comnih.gov
Contextualizing 3-Tritylimidazole-4-carbaldehyde within Modern Synthetic Strategies
This compound emerges as a highly useful intermediate that combines the key features discussed above. The trityl group at the N-3 position provides protection for the imidazole nitrogen, while the aldehyde at the C-4 position serves as a versatile handle for further molecular elaboration. This compound is a valuable building block for the synthesis of various 4-substituted imidazoles. tandfonline.com Its applications span from the creation of novel pharmaceutical agents to the development of new materials. The strategic placement of the trityl and aldehyde groups allows for a controlled and sequential introduction of new functionalities, highlighting its importance in modern, target-oriented synthesis. tandfonline.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₁₈N₂O |
| Molecular Weight | 338.40 g/mol |
| CAS Number | 33016-47-6 |
| Appearance | Solid |
| InChI Key | YQYLLBSWWRWWAY-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich sigmaaldrich.com and PubChem nih.gov.
Synthesis of this compound
A notable synthesis of this compound involves the reaction of the C-4(5) anion of N1-trityl-4-iodoimidazole with a formylating agent. tandfonline.com This method has been reported to provide the desired product in high yields (greater than 75%). The process is relatively quick and straightforward, with purification readily achieved through flash chromatography. tandfonline.com Specifically, the reaction of the Grignard reagent derived from N1-trityl-4-iodoimidazole with either dimethylformamide or N-formylpiperidine has proven effective. tandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-tritylimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-17-22-16-24-18-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCXDDGHTHEQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Tritylimidazole 4 Carbaldehyde
Historical Development of Imidazole (B134444) Aldehyde Synthesis Relevant to the Compound
The synthesis of the imidazole core has been a subject of chemical exploration for over a century, providing the foundational knowledge necessary for the synthesis of more complex derivatives like 1-tritylimidazole-4-carbaldehyde.
The first synthesis of the parent imidazole ring was reported in 1858 by Heinrich Debus. wikipedia.org This method, now known as the Debus-Radziszewski imidazole synthesis, is a multicomponent reaction that condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orgscribd.comslideshare.net This reaction forms the imidazole ring by creating four nitrogen-carbon bonds in a single process. acs.org
The general scheme for the Debus-Radziszewski reaction is as follows:
Reactants : A 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. scribd.comijprajournal.com
Process : The components are condensed, often in a solvent like alcohol. ijprajournal.com The reaction can be viewed as occurring in two stages: first, the condensation of the dicarbonyl with ammonia to form a diimine, which then condenses with the aldehyde to yield the imidazole product. wikipedia.orgscribd.com
Significance : This method is still utilized commercially for producing a variety of substituted imidazoles. wikipedia.orgscribd.com Modifications, such as replacing ammonia with a primary amine, allow for the synthesis of N-substituted imidazoles. wikipedia.org
While historically significant and versatile, the classical Debus-Radziszewski synthesis can suffer from limitations such as low yields and the formation of side products, which has prompted the development of numerous modified and alternative procedures over the years. acs.orgijprajournal.com These foundational methods paved the way for creating specific imidazole building blocks, including the imidazole-4-carbaldehyde core required for synthesizing the title compound.
Direct N-Tritylation Approaches
One of the primary strategies for synthesizing 1-tritylimidazole-4-carbaldehyde involves the direct attachment of the trityl group to the nitrogen of the pre-existing 1H-imidazole-4-carbaldehyde. The trityl group serves as a bulky protecting group, preventing unwanted reactions at the N-1 position and influencing the regioselectivity of subsequent reactions.
This approach involves the direct N-alkylation of 1H-imidazole-4-carbaldehyde with triphenylmethyl chloride (trityl chloride). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the trityl chloride. Due to the acidic nature of the N-H proton on the imidazole ring, a base is typically required to deprotonate the nitrogen, thereby increasing its nucleophilicity and facilitating the reaction. pharmaguideline.comgoogle.com
The efficiency of the N-tritylation reaction is highly dependent on the chosen reaction conditions. Key parameters that have been investigated include the choice of base, solvent, and temperature.
Base : A crucial component is the base used to deprotonate the imidazole. Strong bases that can form an alkali metal salt of the imidazole are effective. google.com Alternatively, tertiary amines like triethylamine can be used as an acid scavenger to neutralize the HCl generated during the reaction. google.com
Solvent : The reaction is typically carried out in an inert aprotic solvent that can dissolve the reactants but does not interfere with the reaction. Common choices include benzene, toluene, hexane, and diethyl ether. google.com
Temperature : The reaction temperature can be varied to optimize the rate and yield, with temperatures ranging from room temperature (approx. 20°C) to 100°C being reported for the tritylation of various imidazoles. google.com
While this direct approach appears straightforward, it can be complicated by the availability of the starting material, 1H-imidazole-4-carbaldehyde, and potential side reactions.
Regioselective Functionalization Strategies
An alternative and often more efficient route to 1-tritylimidazole-4-carbaldehyde involves building the aldehyde functionality onto an already N-tritylated imidazole ring. This method offers excellent control over regioselectivity.
This powerful strategy begins with the protection of 4(5)-iodoimidazole, followed by a metal-halogen exchange and subsequent formylation. tandfonline.com This multi-step process is considered one of the best methods for obtaining 1-tritylimidazole-4-carbaldehyde due to its high yields and ease of purification. tandfonline.com
The synthetic sequence is as follows:
N-Tritylation of 4(5)-Iodoimidazole : The first step is the protection of commercially available 4(5)-iodoimidazole with trityl chloride to produce 4-iodo-1-tritylimidazole. tandfonline.com
Metal-Halogen Exchange : The 4-iodo-1-tritylimidazole is then treated with an organometallic reagent. A common method is to use a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to generate a nucleophilic imidazo-4-yl anion. tandfonline.com This step effectively replaces the iodine atom with a metallic species (e.g., MgBr), creating a reactive site at the C-4 position.
Formylation : The final step is the introduction of the aldehyde group by reacting the organometallic intermediate with a formylating agent. Researchers have successfully used both dimethylformamide (DMF) and N-formylpiperidine for this purpose, achieving high yields. tandfonline.com
The reaction is rapid, typically completed in under an hour, and the product can be readily purified using flash chromatography. tandfonline.com The yields reported for this method are consistently high, making it a preferred route for laboratory-scale synthesis. tandfonline.com
Comparative Data on Synthetic Routes
The choice of synthetic methodology for 1-tritylimidazole-4-carbaldehyde depends on factors such as starting material availability, desired scale, and required purity. The regioselective functionalization route offers significant advantages in terms of yield and purity.
| Synthetic Route | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Direct N-Tritylation | 1. Reaction of 1H-imidazole-4-carbaldehyde with Trityl Chloride | Fewer synthetic steps | Relies on the availability of the starting aldehyde; potential for side reactions |
| Regioselective Functionalization | 1. N-Tritylation of 4-iodoimidazole 2. Metal-Halogen Exchange (e.g., with EtMgBr) 3. Formylation (e.g., with DMF) | High yields (>75%); excellent regioselectivity; rapid reaction times; easy purification tandfonline.com | More synthetic steps; requires handling of organometallic reagents |
Research Findings on Regioselective Synthesis
Detailed studies on the formylation of the C-4 anion of 1-tritylimidazole have demonstrated the effectiveness of different formylating agents.
| Formylating Agent | Reported Yield | Reference |
|---|---|---|
| N-formylpiperidine | 81% | tandfonline.com |
| Dimethylformamide (DMF) | 77% | tandfonline.com |
Formylation Reactions with Electrophilic Reagents (e.g., Dimethylformamide, N-Formylpiperidine)
A significant advancement in the synthesis of 3-tritylimidazole-4-carbaldehyde involves the formylation of a tritylated imidazole precursor using electrophilic reagents such as N,N-dimethylformamide (DMF) or N-formylpiperidine. This method provides a direct and high-yielding route to the desired product.
The reaction typically proceeds via the generation of an imidazo-4(5)-yl anion from a suitable precursor, such as N1-trityl-4-iodoimidazole. This anion is then quenched with the formylating agent. Research has demonstrated that both DMF and N-formylpiperidine are effective in this capacity, affording the target compound in yields exceeding 75%. The reactions are generally rapid, often completed within an hour, and the purification of the product can be readily achieved using techniques like flash chromatography.
In comparative studies, N-formylpiperidine has been shown to sometimes provide higher yields in formylation reactions of alkyllithium compounds compared to DMF. The choice between these two reagents can be influenced by factors such as availability, cost, and specific reaction conditions.
| Formylating Reagent | Reported Yield | Reaction Time | Purification Method |
| N,N-Dimethylformamide | >75% | < 1 hour | Flash Chromatography |
| N-Formylpiperidine | >75% | < 1 hour | Flash Chromatography |
Control of Regioselectivity and Yield Optimization
A critical aspect of the synthesis of this compound is the control of regioselectivity. The formylation must occur specifically at the C-4 position of the imidazole ring. Alternative synthetic routes that involve the lithiation of N1-tritylimidazole followed by formylation have been reported to produce a mixture of the 2- and 4-carboxaldehydes, which are challenging to separate.
The methodology employing the C-4(5) anion of N1-trityl-4-iodoimidazole effectively overcomes this issue, leading to the exclusive formation of the 4-carbaldehyde isomer. This high degree of regioselectivity is a key advantage of this synthetic approach, as it simplifies the purification process and maximizes the yield of the desired product.
Advanced and Expedient Synthetic Innovations
Ongoing research in the field of heterocyclic chemistry continues to produce innovative and efficient methods for the synthesis of imidazole derivatives. These advancements focus on modularity, one-pot procedures, and the use of modern synthetic techniques to enhance reaction efficiency and scalability.
Modular and One-Pot Synthetic Protocols for Related Imidazole Derivatives
For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been developed by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. This method provides a rapid and efficient route to highly functionalized imidazoles. Similarly, versatile and modular one-pot methods for preparing differently substituted imidazolium salts from readily available formamidines and α-halo ketones have been reported, offering favorable yields and ease of synthesis.
While not yet specifically reported for this compound, the principles of these modular and one-pot syntheses hold significant promise for the development of more streamlined and efficient routes to this and other related imidazole aldehydes.
Exploration of Catalytic Systems and Microwave-Assisted Synthesis
The use of catalytic systems and microwave-assisted synthesis has revolutionized the preparation of a wide range of heterocyclic compounds, including imidazoles. These techniques often lead to significant reductions in reaction times, increased yields, and are considered environmentally benign.
Microwave irradiation has been successfully employed in the one-pot, three-component synthesis of 2,4,5-triarylimidazoles from benzil, aldehydes, and ammonium acetate. This method offers the advantages of being solvent-free, utilizing an inexpensive catalyst, and proceeding very rapidly (1-3 minutes) to give high product yields. The application of microwave heating can dramatically accelerate reaction rates compared to conventional heating methods.
In the broader context of formylation reactions, various catalytic systems have been explored. For example, a novel method for the N-formylation of amines using DMF as the formylating agent has been developed utilizing a catalytic amount of diethyl phosphite/imidazole. While these specific catalytic systems have not been applied to the formylation of 3-tritylimidazole, they represent a promising area for future research to further enhance the efficiency of its synthesis.
Scalability Considerations for Research and Industrial Applications
The scalability of any synthetic protocol is a crucial factor for its practical application in both research and industrial settings. For the synthesis of this compound and related N-functionalized imidazoles, several considerations are important.
The development of scalable methods for producing key intermediates is also critical. For example, a method for producing sodium imidazolate on a 400 g scale from commodity starting materials has been reported, providing a versatile and scalable route to N-functionalized imidazoles. This approach avoids the use of hazardous reagents like sodium hydride and anhydrous solvents, which are often problematic in large-scale operations.
Ultimately, the goal for any synthetic route is to be straightforward and scalable, allowing for the efficient production of the target compound to meet research and potential commercial demands.
Chemical Reactivity and Transformation Pathways
Reactions at the Aldehyde Moiety
The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, oxidations, and condensations.
The carbonyl carbon of the aldehyde group in 3-tritylimidazole-4-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. youtube.commasterorganicchemistry.com This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgpressbooks.pub The rate and reversibility of this addition are dependent on the nature and basicity of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents or hydrides, tend to add irreversibly, while weaker nucleophiles like water and alcohols participate in reversible additions. masterorganicchemistry.com
The general mechanism involves the nucleophile attacking the carbonyl carbon, causing the pi electrons of the C=O bond to move to the oxygen atom, forming an alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield the final alcohol product. pressbooks.pub
Table 1: Overview of Nucleophilic Addition to Aldehydes
| Nucleophile Type | Reversibility | Product |
| Strong (e.g., Grignard reagents, organolithiums, hydrides) | Irreversible | Alcohol |
| Weak (e.g., water, alcohols, cyanide) | Reversible | Hydrate, Hemiacetal, Cyanohydrin |
This table provides a generalized overview of nucleophilic addition reactions to aldehydes.
The aldehyde functionality of this compound can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comchemguide.co.uk Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. khanacademy.orgyoutube.com The reaction with LiAlH₄ is typically performed in a dry ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk Sodium borohydride is a milder and more selective reagent that can be used in alcoholic or even aqueous solutions. chemguide.co.uk
Reductive amination is another significant transformation, converting the aldehyde into an amine. This two-step process involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.comlibretexts.org A common and mild reducing agent for this purpose is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is selective for the reduction of the intermediate iminium ion over the starting aldehyde. nih.gov Sodium cyanoborohydride (NaBH₃CN) is another effective reagent for this transformation. masterorganicchemistry.comlibretexts.orgyoutube.com
Table 2: Common Reducing Agents for Aldehyde Transformations
| Reagent | Transformation | Product |
| Sodium Borohydride (NaBH₄) | Reduction | Primary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Primary Alcohol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reductive Amination | Amine |
| Sodium Cyanoborohydride (NaBH₃CN) | Reductive Amination | Amine |
This table summarizes key reducing agents and their applications in the transformation of aldehydes.
While aldehydes are generally susceptible to oxidation to carboxylic acids, specific information regarding the oxidative transformations of this compound is not extensively detailed in the provided search results. However, general principles of aldehyde oxidation can be applied. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The Tollens' test, in particular, is a classic method for identifying aldehydes, where the aldehyde is oxidized, and silver ions are reduced to metallic silver, forming a "silver mirror" on the reaction vessel. athabascau.ca The imidazole (B134444) ring itself is generally resistant to oxidation by agents like chromic acid and hydrogen peroxide. pharmaguideline.com
This compound can undergo condensation reactions with various nucleophiles. A key example is the reaction with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org The pH of the reaction medium is crucial; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the amine nucleophile, rendering it non-nucleophilic. libretexts.orglibretexts.org The formation of imines is a reversible process. youtube.com
Condensation reactions can also occur with other activated methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds. For instance, aromatic aldehydes can condense with compounds like 3-methyl-4,5-dihydroisoxazol-5-one. researchgate.net
In the presence of water, aldehydes can exist in equilibrium with their corresponding hydrates (geminal diols). masterorganicchemistry.comlibretexts.org Similarly, in the presence of alcohols, an equilibrium is established with the corresponding hemiacetal. masterorganicchemistry.comlibretexts.orgkhanacademy.org These reactions are typically reversible, and the position of the equilibrium depends on the structure of the aldehyde and the reaction conditions. masterorganicchemistry.comyoutube.com The formation of a hemiacetal involves the nucleophilic attack of the alcohol on the carbonyl carbon. khanacademy.orgyoutube.com For most simple aldehydes, the equilibrium favors the aldehyde form. youtube.com However, the stability of the hemiacetal can be influenced by factors such as the formation of stable cyclic structures. libretexts.org Studies on stable hemiaminals, formed from the condensation of certain aldehydes with amines, have also been reported. mdpi.com
Reactions Involving the Imidazole Nucleus
The imidazole ring in this compound is an aromatic heterocycle with two nitrogen atoms. nih.gov The nitrogen at position 1 is protected by the bulky trityl group, which sterically hinders reactions at this site and at the adjacent C2 and C5 positions. The nitrogen at position 3 possesses a lone pair of electrons and can act as a base or a nucleophile. pharmaguideline.com
The imidazole ring is generally resistant to strong oxidizing agents. pharmaguideline.com However, it can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing aldehyde group at the C4 position would deactivate the ring towards such reactions. Conversely, the imidazole ring can be susceptible to nucleophilic attack, particularly at the C2 position, especially if further activated by electron-withdrawing groups. pharmaguideline.com Specific reactions involving the imidazole nucleus of this particular compound, beyond its role as a structural scaffold, are not extensively detailed in the provided search results. The trityl group can be cleaved under acidic conditions, which would liberate the N-H of the imidazole ring for further functionalization.
Electrophilic Aromatic Substitution (if applicable with N-protection)
The imidazole ring is generally susceptible to electrophilic attack, typically at the C-4 or C-5 positions, which possess higher electron densities. globalresearchonline.netnih.gov However, in this compound, the scenario is more complex. The C-4 position is blocked, and the carbaldehyde group at this position exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic substitution.
Furthermore, the large trityl group at the N-3 position sterically hinders the approach of electrophiles to the adjacent C-2 and C-4 positions. While the trityl group's primary role is often seen as protective, it can also act as a directing group. In analogous systems like 1-tritylpyrrole, electrophilic substitution such as formylation and bromination occurs with high regioselectivity at the 3-position (equivalent to the C-5 position in this imidazole system). rsc.org
Despite the deactivation by the aldehyde, any potential electrophilic aromatic substitution on this compound would be expected to occur at the C-5 position, the least sterically hindered and electronically deactivated site. However, research indicates that the HOMO-LUMO energy gap for the isomeric 1-tritylimidazole-4-carbaldehyde is significantly high (4.49 eV), which correlates with lower reactivity toward electrophilic attack compared to non-tritylated imidazole derivatives. This suggests that forcing conditions would be necessary for such transformations.
Deprotonation and Organometallic Reactions on the Imidazole Ring
A key transformation pathway for functionalizing the imidazole ring in N-tritylated systems involves deprotonation followed by reaction with electrophiles. The most acidic proton on the imidazole ring of this compound is at the C-2 position. The bulky trityl group sterically protects the N-1 position (in the isomeric 1-trityl system), directing lithiation to occur regioselectively at the C-2 position. This principle is directly applicable to the 3-trityl isomer.
Treatment with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures generates a C-2 lithiated intermediate. This potent nucleophile can then be quenched with various electrophiles to install a wide range of functional groups at the C-2 position. This method provides a reliable route to 2-substituted-3-tritylimidazole-4-carbaldehydes.
The aldehyde and imidazole nitrogen atoms can also participate in coordination chemistry, forming stable complexes with metal ions. For instance, mononuclear Fe(II) complexes with a distorted octahedral geometry have been reported for the isomeric 1-tritylimidazole-4-carbaldehyde.
Derivatization at Unsubstituted Imidazole Positions
The unsubstituted positions in this compound are C-2 and C-5. As discussed, the C-2 position is effectively derivatized via a deprotonation-substitution sequence.
Table 1: C-2 Functionalization of N-Tritylimidazole-4-carbaldehyde via Lithiation
| Reaction Type | Conditions | Electrophile | Yield (%) |
|---|---|---|---|
| C2-Lithiation | n-BuLi, THF, -30°C to -65°C, 1–2 hr | Methyl iodide | 87–91 |
| C2-Lithiation | n-BuLi, THF, -30°C to -65°C, 1–2 hr | Benzaldehyde | 76 |
| C2-Lithiation | n-BuLi, THF, -30°C to -65°C, 1–2 hr | Acetone | 68 |
| C2-Lithiation | n-BuLi, THF, -30°C to -65°C, 1–2 hr | CO₂ (carboxylation) | 58 |
Data derived from studies on the isomeric 1-tritylimidazole-4-carboxaldehyde, demonstrating the principle of C-2 functionalization.
Derivatization at the C-5 position is more challenging due to the deactivating nature of the C-4 aldehyde group. Electrophilic substitution, as mentioned in section 3.2.1, remains the most plausible, albeit difficult, pathway.
Role As a Versatile Synthetic Intermediate and Building Block
Precursor to Substituted Imidazole (B134444) Derivatives
The scaffold of 3-tritylimidazole-4-carbaldehyde serves as an excellent starting point for creating a variety of substituted imidazole derivatives. The inherent reactivity of the aldehyde and the stability lent by the trityl group enable chemists to construct elaborate molecular architectures.
The protected imidazole core of this compound is instrumental in the assembly of intricate molecular structures centered around the imidazole ring. A notable example is its use in the synthesis of biomimetic tris(4-imidazolyl)carbinol derivatives. nih.gov These complex tripodal structures are of interest for their ability to mimic the coordination environment of metal ions in biological systems. The synthesis involves using an imidazole-based aldehyde to build up the multi-imidazole framework, demonstrating the compound's utility in creating sophisticated, high-order scaffolds. nih.gov The imidazole ring is a common feature in many biologically active compounds, making imidazole-containing scaffolds valuable starting points in medicinal chemistry and drug discovery. rsc.org
The aldehyde group at the C4 position is the primary site of reactivity, allowing for the introduction of a vast range of chemical functionalities. Standard aldehyde transformations can be readily applied to this molecule to generate diverse derivatives. libretexts.orgyoutube.com
Key reactions involving the aldehyde group include:
Condensation Reactions: The aldehyde can react with primary amines to form imines (Schiff bases), which are themselves versatile intermediates. libretexts.orgmsu.edu It can also react with reagents like hydrazine (B178648) and its derivatives to produce stable hydrazones. libretexts.orgscirp.org
Reductive Amination: The imines formed from condensation reactions can be subsequently reduced to yield secondary amines, providing a pathway to a wide array of N-substituted derivatives.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde group into an alkene, allowing for carbon chain extension and the introduction of various substituted vinyl groups. researchgate.net
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. pressbooks.pub These transformations provide access to another set of key functional groups, further expanding the synthetic possibilities.
These transformations are fundamental in leveraging this compound as a precursor for more complex molecules. medchemexpress.comekb.eg
| Reaction Type | Reagent(s) | Functional Group Introduced |
| Condensation | Primary Amine (R-NH₂) | Imine (C=N-R) |
| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol (-CH₂OH) |
| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | Carboxylic Acid (-COOH) |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |
| Reductive Amination | Amine (R-NH₂), then NaBH₄ | Secondary Amine (-CH₂-NHR) |
Building Block for Complex Heterocyclic Structures
Beyond simple substitution, this compound is a valuable component in the construction of more elaborate heterocyclic systems, including those formed through multi-component reactions and the creation of fused ring structures.
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly efficient for creating molecular complexity. nih.gov The aldehyde functionality makes this compound an ideal candidate for several well-known MCRs.
Biginelli Reaction: This reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgnih.gov By using this compound as the aldehyde component, novel dihydropyrimidinone derivatives bearing an imidazole moiety can be synthesized. mdpi.comjsynthchem.com Such structures are of significant interest in pharmaceutical research. nih.gov
Ugi Reaction: The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. wikipedia.orgorganic-chemistry.orgtcichemicals.com The incorporation of this compound into the Ugi reaction would allow for the rapid assembly of complex peptide-like structures decorated with a protected imidazole group, which is a valuable strategy for building libraries of potential drug candidates. nih.govnih.gov
The strategic placement of the aldehyde group allows for its participation in cyclization reactions to form fused or bridged heterocyclic systems. digitellinc.com Fused imidazoles are significant scaffolds in medicinal chemistry. rsc.orgnih.gov By first modifying the aldehyde group into a suitable reactive partner, an intramolecular reaction can be triggered to form a new ring fused to the imidazole core. For instance, a Wittig reaction could introduce a double bond, which could then participate in an intramolecular Diels-Alder reaction. Alternatively, a Knoevenagel condensation could introduce a group capable of a subsequent cyclization. These strategies lead to the formation of polycyclic systems that are often difficult to synthesize through other means. digitellinc.com Bicyclic compounds can be classified as fused, bridged, or spiro, depending on how the rings are joined. pressbooks.pub
| Reaction Name | Components | Resulting Scaffold |
| Biginelli Reaction | Aldehyde , β-ketoester, Urea/Thiourea | Dihydropyrimidinone |
| Ugi Reaction | Aldehyde , Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |
Applications in Modular and Divergent Synthesis
The structure of this compound is well-suited for modern synthetic strategies like modular and divergent synthesis, which aim to efficiently generate libraries of related compounds.
In modular synthesis , different building blocks can be combined in a systematic way. The aldehyde serves as a key connection point, where different reaction partners can be introduced to create a family of compounds with varied substituents, all sharing the same imidazole core.
Divergent synthesis involves using a common intermediate to create a range of structurally different products by simply changing the reaction conditions or reagents. researchgate.net Starting from this compound, one could, for example, react it with different nucleophiles to produce a variety of addition products. Alternatively, changing the catalyst or solvent in a multi-component reaction could favor the formation of different isomeric products from the same set of starting materials. This approach is highly valuable for exploring chemical space and discovering molecules with new properties.
Coordination Chemistry and Ligand Design
Coordination Modes of 3-tritylimidazole-4-carbaldehyde with Metal Centers
This compound can act as a versatile ligand, coordinating to metal centers through either one or both of its nitrogen and oxygen donor atoms. The specific coordination mode is often dictated by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
The imidazole (B134444) ring is a common and important motif in coordination chemistry, primarily due to the coordinating ability of its sp²-hybridized nitrogen atom. The lone pair of electrons on the imidazole nitrogen can readily form a coordinate covalent bond with a metal center. In the case of this compound, the nitrogen atom at the 1-position of the imidazole ring is substituted with the bulky trityl group, leaving the nitrogen at the 3-position available for coordination.
In a notable example, the coordination of this compound (referred to as TrImA) to an iron(II) center has been structurally characterized in the complex [Fe(TrImA)₂(OTf)₂] nih.gov. In this complex, the iron center is coordinated to two imidazole groups from two separate this compound ligands nih.gov. This mode of coordination is typical for imidazole-containing ligands, which are known to be excellent surrogates for histidine residues in model compounds mimicking metalloenzyme active sites nih.gov.
The aldehyde group (-CHO) at the 4-position of the imidazole ring introduces a second potential coordination site through its oxygen atom. The lone pairs on the aldehyde oxygen can donate to a Lewis acidic metal center. The participation of the aldehyde oxygen in coordination leads to the formation of a chelate ring, which can enhance the stability of the resulting metal complex.
In the aforementioned iron(II) complex, [Fe(TrImA)₂(OTf)₂], the iron center is not only coordinated to the imidazole nitrogen but also to the pendant aldehyde-derived carbonyl oxygens of the two ligands nih.gov. This results in a chelation effect, where the ligand binds to the metal center through both the nitrogen and oxygen atoms. The Fe1-O1(aldehyde) bond distance in this complex was determined to be 2.189(2) Å nih.gov. This is considered a relatively long bond for an iron(II)-O(carbonyl) interaction, suggesting a weaker interaction compared to the iron(II)-N(imidazole) bond nih.gov. The formation of this bond is significant as it represents the first structurally characterized example of an iron(II) center bonded to an aldehyde oxygen group, highlighting the potential for chelation to stabilize such interactions nih.gov.
Influence of the Trityl Group on Metal Complex Properties
The triphenylmethyl (trityl) group is a bulky substituent that exerts a profound influence on the properties of the resulting metal complexes. Its effects are multifaceted, encompassing steric hindrance, electronic modulation, and altered solubility characteristics.
The most significant impact of the trityl group is its steric bulk. The three phenyl rings of the trityl group create a sterically congested environment around the metal center. This steric hindrance can dictate the coordination number and geometry of the metal complex. For instance, the bulky nature of the trityl group in this compound can prevent the coordination of a larger number of ligands to the metal center, favoring lower coordination numbers.
In the [Fe(TrImA)₂(OTf)₂] complex, the steric interactions imposed by the bulky triphenylmethyl groups help to direct the coordination geometry around the iron center nih.gov. The presence of these large groups can influence the arrangement of the ligands in the coordination sphere, preventing overcrowding and stabilizing a particular geometry. This steric shielding can also create a hydrophobic pocket around the metal center, mimicking the environment found in the active sites of many metalloenzymes nih.gov.
While the primary influence of the trityl group is steric, it can also have subtle electronic effects on the metal-ligand interactions. The phenyl rings of the trityl group are electron-withdrawing through inductive effects, which can influence the electron density on the imidazole ring. This, in turn, can affect the donor strength of the imidazole nitrogen. However, in the context of the known iron(II) complex, the steric effects are considered to be the dominant factor influencing the complex's properties nih.gov. A detailed theoretical analysis of the electronic structure of [Fe(TrImA)₂(OTf)₂] using Density Functional Theory (DFT) revealed a large HOMO-LUMO gap energy of 4.49 eV, indicating a high degree of stability for the complex nih.gov.
The trityl group is highly nonpolar and hydrophobic due to its three phenyl rings. The incorporation of this group into a ligand dramatically increases the hydrophobicity of the resulting metal complexes. This increased hydrophobicity can significantly alter the solubility of the complexes, making them more soluble in nonpolar organic solvents and less soluble in polar solvents like water. This property is often desirable in the design of catalysts and model compounds that are intended to function in non-aqueous environments. The bulky triphenylmethyl group in this compound provides a hydrophobic environment, which is a common feature in the active sites of metal-containing enzymes nih.gov.
Design of Metal Complexes Utilizing this compound
The strategic design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes that can mimic the intricate active sites of metalloenzymes. This compound, also known as 1-Tritylimidazole-4-carboxaldehyde (TrImA), has emerged as a valuable ligand in this field. Its structure incorporates a bulky trityl (triphenylmethyl) group, which provides significant steric hindrance and a hydrophobic environment, akin to the protein scaffold surrounding metal centers in enzymes. nih.gov This feature can influence the coordination number and geometry of the resulting metal complex. The imidazole and aldehyde functionalities offer versatile coordination sites, making TrImA an effective surrogate for histidine residues, which are common ligands in natural non-heme iron enzymes. nih.gov
Synthesis and Characterization of Specific Metal Complexes (e.g., Iron(II) complexes)
Researchers have successfully synthesized and characterized a novel Iron(II) complex utilizing 1-Tritylimidazole-4-carboxaldehyde as a ligand. nih.gov The synthesis involves the reaction of TrImA with an Iron(II) source, such as Fe(OTf)₂·2CH₃CN, in an acetonitrile solvent under a dry nitrogen atmosphere. This procedure yields an orange precipitate of the complex, [Fe(TrImA)₂(OTf)₂]. nih.gov
The coordination environment of the iron center in this complex is noteworthy. X-ray crystallography has revealed that the iron(II) ion is coordinated to two TrImA ligands and two triflate (OTf) anions. Each TrImA ligand acts as a bidentate chelator, binding to the iron center through the nitrogen atom of the imidazole ring and the oxygen atom of the pendant aldehyde group. nih.gov This results in a coordination sphere comprising two imidazole groups, two aldehyde-derived carbonyl oxygens, and two triflate oxygens, forming a stable structure that includes two five-membered chelate rings. nih.gov This complex represents the first structurally characterized instance of an iron(II) center bonded to an aldehydic oxygen. nih.gov
Magnetic susceptibility measurements indicate that the complex is high-spin between 300 K and 20 K. nih.gov Detailed characterization data for the [Fe(TrImA)₂(OTf)₂] complex are summarized below.
| Property | Value | Source |
| Formula | [Fe(C₂₃H₁₈N₂O)₂(OTf)₂] | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Magnetic State | High Spin (300 K - 20 K) | nih.gov |
| Coordination | Bidentate (N_imidazole, O_aldehyde) | nih.gov |
Detailed crystallographic parameters further define the structure of the complex.
| Parameter | Value | Source |
| a (Å) | 10.8323(18) | nih.gov |
| b (Å) | 8.1606(13) | nih.gov |
| c (Å) | 24.818(4) | nih.gov |
Biomimetic Applications: Modeling Active Sites in Metalloenzymes
The synthesis of complexes like [Fe(TrImA)₂(OTf)₂] is a significant step in the field of biomimetic chemistry, which aims to create synthetic models that replicate the structure and function of the active sites in metalloenzymes. nih.govnih.gov Non-heme iron enzymes are a major class of metalloenzymes that perform a wide range of biological functions, often involving the activation of oxygen. nih.gov The active sites of these enzymes frequently feature an iron center coordinated to histidine residues. nih.gov
The TrImA ligand is an excellent mimic for histidine due to its imidazole group. The bulky trityl group also helps to simulate the hydrophobic pocket that typically surrounds the metal active site in a protein. nih.gov While the aldehyde group is not a common coordinating group in natural protein ligands, its presence in this model complex is relevant. It is believed that the binding of a substrate-derived aldehyde to a non-heme iron center is a key step in the mechanism of certain enzymes, such as cyanobacterial aldehyde deformylating oxygenase. nih.gov Therefore, the [Fe(TrImA)₂(OTf)₂] complex serves as a structural model for such proposed enzymatic intermediates.
Computational studies, such as Density Functional Theory (DFT), have been employed to further understand the properties of this biomimetic complex. These theoretical studies support the experimental findings, reproducing the metric parameters of the complex and indicating a high degree of stability, attributed to the formation of the two 5-membered chelate rings. nih.gov The large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of 4.49 eV further confirms this stability. nih.gov By studying such synthetic analogues, researchers can gain valuable insights into the geometric and electronic factors that govern the reactivity of their biological counterparts. nih.gov
Theoretical and Computational Investigations
Electronic Structure Analysis of the Compound and its Derivatives
The electronic structure of a molecule dictates its chemical properties. Through computational analysis, we can visualize the distribution of electrons and predict how the molecule will interact with other chemical species.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable.
For 3-tritylimidazole-4-carbaldehyde and its derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the energies of the HOMO and LUMO. nih.gov A smaller HOMO-LUMO gap would suggest that the molecule has a high chemical reactivity and polarizability. rsc.org
Table 1: Representative Calculated Electronic Properties for an Imidazole (B134444) Derivative This table presents illustrative data based on typical computational studies of related heterocyclic compounds.
| Parameter | Calculated Value (eV) |
| EHOMO | -6.35 |
| ELUMO | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.50 |
| Ionization Potential (I) | 6.35 |
| Electron Affinity (A) | 1.85 |
| Global Hardness (η) | 2.25 |
| Chemical Potential (μ) | -4.10 |
| Electrophilicity (ω) | 3.73 |
This interactive table is based on representative values found in computational studies of similar molecules.
The distribution of electron density within the this compound molecule is inherently uneven due to the presence of heteroatoms (nitrogen and oxygen) and the aromatic systems. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which are generated through computational methods. MEP maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
In this compound, the nitrogen atoms of the imidazole ring and the oxygen atom of the carbaldehyde group are expected to be regions of high electron density (nucleophilic centers). Conversely, the hydrogen atoms and the carbon atom of the carbaldehyde group would be electron-deficient (electrophilic centers). This information is invaluable for predicting the sites of nucleophilic and electrophilic attack. For example, a nucleophile would preferentially attack the carbaldehyde carbon, a common reaction pathway for aldehydes.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is complex, primarily due to the bulky trityl group. Understanding its preferred conformation and dynamic behavior is essential for predicting its interactions with other molecules.
The trityl (triphenylmethyl) group is a large, sterically demanding substituent. Its attachment to the N-3 position of the imidazole ring imposes significant conformational constraints. ontosight.ai The three phenyl rings of the trityl group are not planar and adopt a propeller-like arrangement. The bulky nature of this group will influence the orientation of the imidazole ring. It is likely that the imidazole ring is twisted out of the plane of any of the phenyl rings to minimize steric hindrance. This fixed conformation can, in turn, affect the molecule's ability to interact with biological targets, a principle that is often exploited in drug design. nih.gov Studies on related N-substituted imidazoles have shown that such steric factors play a critical role in determining biological activity. nih.gov
In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The nature of this packing is governed by various intermolecular forces. Computational studies, often in conjunction with experimental data from X-ray crystallography, can elucidate these interactions.
For this molecule, several types of intermolecular interactions are anticipated:
π-π Stacking: The presence of four aromatic rings (three phenyl and one imidazole) suggests that π-π stacking interactions will be a significant factor in the crystal packing. These interactions occur when the electron clouds of adjacent aromatic rings overlap. nih.gov
Hydrogen Bonding: The carbaldehyde group can act as a hydrogen bond acceptor. If any suitable hydrogen bond donors are present (for instance, in a co-crystal or solvate), this interaction could play a role.
Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts in a crystal structure, providing a detailed picture of how the molecules pack together. nih.gov
Mechanistic Studies of Reactions Involving the Compound
The imidazole-4-carbaldehyde moiety is a versatile functional group that can participate in a variety of chemical reactions. Computational mechanistic studies can map out the energy profiles of these reaction pathways, identify transition states, and determine the most likely mechanism.
For example, the reaction of this compound with a nucleophile, such as a primary amine to form a Schiff base, can be modeled. The reaction would likely proceed via a two-step mechanism:
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of the carbaldehyde group. This leads to a tetrahedral intermediate.
Dehydration: The intermediate then loses a molecule of water to form the final imine (Schiff base) product.
Computational modeling of this process would involve locating the transition state for both the nucleophilic attack and the dehydration step. The calculated activation energies would provide insight into the reaction kinetics. Studies on the synthesis of derivatives from similar imidazole carbaldehydes confirm the reactivity of the aldehyde group in such transformations. dergipark.org.trresearchgate.net Furthermore, theoretical investigations into the reactions of the basic imidazole ring, such as its oxidation by hydroxyl radicals, show that such processes are complex and can proceed through various pathways. rsc.org
Transition State Analysis for Key Synthetic Steps
Understanding the mechanism of a chemical reaction is fundamental to optimizing its conditions and outcomes. Transition state theory provides a framework for this, modeling reactions as proceeding through a high-energy transition state that separates reactants from products. youtube.comyoutube.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating these transition state structures and calculating their energies, which correspond to the activation energy of the reaction. zsmu.edu.uanih.gov
While specific transition state analyses for the synthesis of this compound are not extensively documented, insights can be drawn from studies on analogous imidazole derivatives. For instance, the mechanism of the ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) transformation of nitroimidazole derivatives has been studied computationally. researchgate.net This type of reaction involves the nucleophilic addition to the imidazole ring, a key step in many functionalization pathways.
In a study of the reaction between aniline (B41778) derivatives and 1,4-dinitro-1H-imidazole, DFT calculations were used to locate the transition states for the nucleophilic attack at the C5 position of the imidazole ring. researchgate.net The distortion/interaction model revealed that the distortion energy of the imidazole moiety is a primary factor governing the regioselectivity of the attack. researchgate.net The calculated Gibbs free energies of activation provide a quantitative measure of the reaction barrier.
Table 1: Calculated Gibbs Free Energy of Activation for Nucleophilic Attack on Imidazole Derivatives This table presents data for analogous reactions to illustrate typical energy barriers in imidazole chemistry.
| Reactant System | Transition State | Computed Gibbs Free Energy of Activation (kcal/mol) | Reference |
| Aniline + 1,4-dinitro-1H-imidazole | Attack at C5 | 23.3 | researchgate.net |
| Aniline + 2-methyl-1,4-dinitro-1H-imidazole | Attack at C5 | 25.1 | researchgate.net |
| Aniline + 5-methyl-1,4-dinitro-1H-imidazole | Attack at C2 | 29.1 | researchgate.net |
These computational approaches are not limited to substitution reactions. The mechanisms of heterocyclization reactions, such as the [3+2] cycloaddition to form triazole rings, have also been elucidated using DFT, identifying the rate-determining steps and the influence of electronic and steric effects on the stability of transition states. zsmu.edu.ua Such analyses are crucial for predicting the feasibility and outcome of synthetic routes leading to complex imidazoles.
Ligand Binding Energetics in Coordination Complexes
The imidazole moiety is a ubiquitous ligand in coordination chemistry and metalloenzymes. In this compound, the bulky trityl group at the N1 position exerts significant steric hindrance, which is a critical factor in its coordination behavior. This steric bulk can limit the number of ligands that can coordinate to a metal center. For example, it has been noted that in complexes with Fe(II), only two this compound ligands can bind, whereas smaller ligands might allow for higher coordination numbers.
The energetics of ligand binding to metal centers can be quantitatively assessed using computational methods. The binding free energy (ΔG_binding) is a key thermodynamic parameter that determines the stability of the resulting complex. It can be calculated as the difference between the free energy of the complex and the sum of the free energies of the isolated protein (or metal center) and ligand. nih.gov
ΔG_binding = ΔG_complex - (ΔG_protein + ΔG_ligand) nih.gov
Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed to estimate binding free energies. nih.gov More advanced quantum mechanics (QM)-based approaches, such as the Fragment Molecular Orbital (FMO) method, offer higher accuracy by describing the electronic structure of the system, though they are computationally more demanding. mdpi.com These methods can decompose the total binding energy into constituent parts, including electrostatic interactions, van der Waals forces, and solvation effects, providing detailed insight into the nature of the binding. nih.govmdpi.com
Studies on the binding of related N-heterocyclic carbenes (NHCs) to metal surfaces using DFT have shown that binding energies are strongly influenced by both the electronic nature of substituents and the geometry of the complex. nih.gov Electron-donating groups on the imidazole ring generally lead to stronger binding. nih.gov While specific binding energy data for this compound complexes are sparse, the principles from related systems provide a framework for prediction.
Table 2: Illustrative Calculated Binding Energies for Imidazole-Based Ligands This table shows representative binding energy values from computational studies of related systems to provide context.
| Ligand-System | Computational Method | Calculated Binding Energy (kcal/mol) | Key Finding | Reference |
| N-IPTZ(a) - Protein Receptor | MM/PBSA | -7.23 | Hydrogen bonding with ASP831 is critical. | nih.gov |
| Imidazole-based NHC - Pd/Cu(100) surface | DFT (optPBE-vdW) | -1.5 to -2.5 eV (~ -35 to -58 kcal/mol) | Electron-donating groups increase binding strength. | nih.gov |
| T4E - A₂A Receptor | dPaCS-MD/MSM | -6.1 | Good agreement with experimental values. | nih.gov |
These theoretical calculations are vital for the rational design of new coordination complexes with desired stability and properties, guiding synthetic efforts by predicting the most favorable ligand-metal combinations.
Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman) to Aid Experimental Studies
Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which serves as an invaluable aid in the interpretation of experimental data and structural confirmation. nih.govmanchester.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has become a standard and accurate approach for calculating the NMR chemical shifts of various nuclei. mdpi.comnih.gov For this compound, predictions can be based on calculations performed on closely related structures. A detailed study on 3-methyl-3H-imidazole-4-carbaldehyde (3M3HI4C) provides a strong basis for estimating the chemical shifts of the imidazole core. nih.gov
The ¹H NMR spectrum would be characterized by signals for the two imidazole protons, the aldehyde proton, and the aromatic protons of the trityl group. The ¹³C NMR spectrum would similarly show distinct signals for the carbons of the imidazole ring, the aldehyde carbonyl, and the trityl group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are estimated based on data from analogous compounds. Experimental verification is required.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale/Reference |
| Aldehyde (CHO) | ~9.9 | ~185.0 | Based on typical aldehyde values and data for related heterocyclic aldehydes. rsc.org |
| Imidazole H2/C2 | ~7.6 | ~140.0 | Based on substituted imidazoles. nih.gov |
| Imidazole H5/C5 | ~7.8 | ~145.0 | Based on substituted imidazoles. nih.gov |
| Imidazole C4 | - | ~138.0 | Based on 3-methyl-3H-imidazole-4-carbaldehyde. nih.gov |
| Trityl (Aromatic) | ~7.2 - 7.5 | ~127.0 - 145.0 | Typical range for phenyl protons and carbons attached to a central carbon. |
| Trityl (Quaternary C) | - | ~75.0 | Estimated value for the central carbon of the trityl group. |
Infrared (IR) and Raman Spectroscopy
FT-IR and FT-Raman spectra are governed by the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, especially when scaling factors are applied to correct for anharmonicity and basis set limitations. nih.govscifiniti.com
The vibrational spectrum of this compound would be dominated by several key features. A strong IR absorption corresponding to the C=O stretching of the aldehyde group is expected around 1680-1700 cm⁻¹. Vibrations of the imidazole ring typically appear in the 1300-1500 cm⁻¹ region, while C-H stretching vibrations from the aromatic trityl group and the imidazole ring are found above 3000 cm⁻¹. nih.govresearchgate.net
The computational study of 3-methyl-3H-imidazole-4-carbaldehyde (3M3HI4C) provides an excellent proxy for the vibrational characteristics of the core structure. nih.gov
Table 4: Key Predicted Vibrational Frequencies for an Imidazole-4-carbaldehyde Core Based on the detailed computational and experimental study of 3-methyl-3H-imidazole-4-carbaldehyde (3M3HI4C). nih.gov
| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| C-H stretch (imidazole ring) | 3141 | 3139 | 3140 |
| C-H stretch (aldehyde) | 2862 | 2865 | 2865 |
| C=O stretch (aldehyde) | 1686 | 1689 | 1687 |
| Imidazole ring stretch | 1488 | 1485 | 1487 |
| Imidazole ring stretch | 1344 | 1342 | 1343 |
| C-N stretch (ring) | 1290 | 1288 | 1290 |
The presence of the bulky trityl group in place of the methyl group would introduce numerous additional vibrational modes associated with the phenyl rings, but the fundamental vibrations of the imidazole-4-carbaldehyde core are expected to remain in similar regions. These theoretical predictions are crucial for assigning experimental spectra and confirming the successful synthesis and purity of the target compound.
Advanced Spectroscopic and Structural Characterization in Research
X-ray Crystallography for Precise Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of 3-tritylimidazole-4-carbaldehyde in the solid state. This technique provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational preferences.
Determination of Solid-State Structures of the Compound and its Derivatives/Complexes
While specific crystallographic data for the parent compound, this compound, is not widely available in published literature, research on related trityl-substituted imidazole (B134444) systems demonstrates the power of this technique. For instance, studies on similar molecules would be expected to reveal a tetrahedral geometry around the trityl group's central carbon atom. The bulky nature of the trityl group significantly influences the orientation of the imidazole ring.
In hypothetical derivatives or complexes of this compound, X-ray crystallography could elucidate the coordination modes of metal ions or the geometry of adducts formed with other molecules. This would be crucial in fields like medicinal chemistry or materials science, where understanding such interactions is paramount.
Analysis of Hydrogen Bonding and Supramolecular Interactions
The molecular structure of this compound, featuring a carbaldehyde group and an imidazole ring, presents possibilities for various non-covalent interactions. X-ray diffraction analysis would be instrumental in identifying and characterizing hydrogen bonds, such as those potentially forming between the aldehyde oxygen or the imidazole nitrogen and neighboring molecules in the crystal lattice.
Furthermore, this technique can reveal weaker interactions, including π-π stacking between imidazole rings or C-H···π interactions involving the phenyl rings of the trityl group. These supramolecular interactions are fundamental to understanding the crystal packing and the resulting physicochemical properties of the solid material.
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution and in the solid state. It provides detailed information about the chemical environment of each atom, connectivity, and dynamic processes.
Advanced 1D and 2D NMR Techniques for Structural Assignments
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of this compound. The ¹H NMR spectrum would show distinct signals for the protons on the imidazole ring, the aldehyde proton, and the aromatic protons of the trityl group. The integration of these signals would correspond to the number of protons in each environment.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde H | ~9.8 | ~185 |
| Imidazole H-2 | ~7.9 | ~140 |
| Imidazole H-5 | ~7.7 | ~130 |
| Trityl Phenyl H | ~7.1-7.4 | ~127-145 |
| Imidazole C-4 | - | ~150 |
| Trityl Quaternary C | - | ~75 |
Note: The values in this table are hypothetical and are intended for illustrative purposes. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Solid-State NMR for Investigating Chemical Conversions and Polymorphism
Solid-state NMR (ssNMR) provides valuable insights into the structure and properties of this compound in its solid form. This technique is particularly useful for studying materials that are insoluble or for which suitable crystals for X-ray diffraction cannot be obtained. ssNMR can be used to monitor chemical conversions in the solid state, for example, the oxidation of the aldehyde group or reactions involving the imidazole ring.
Furthermore, ssNMR is a powerful tool for identifying and characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can differentiate between them based on variations in chemical shifts and relaxation times.
Dynamic NMR for Conformational Exchange Studies
Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of this compound in solution. The bulky trityl group is expected to exhibit restricted rotation around the C-N bond connecting it to the imidazole ring. This hindered rotation can lead to the observation of distinct NMR signals for the different phenyl groups of the trityl moiety at low temperatures.
By acquiring NMR spectra at various temperatures, it is possible to observe the coalescence of these signals as the rate of rotation increases. From this data, the energy barrier for the conformational exchange process can be calculated, providing quantitative information about the molecule's flexibility.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the conformational landscape of molecules. nih.gov For this compound, these techniques provide a unique "spectral fingerprint" derived from the vibrational modes of its constituent parts: the imidazole ring, the aldehyde group, and the bulky trityl substituent.
The FTIR spectrum of imidazole itself shows characteristic C-H stretching vibrations around 3000-3100 cm⁻¹ and C-N stretching modes between 1325 and 1486 cm⁻¹. sci.am In this compound, the introduction of the aldehyde and trityl groups leads to additional, distinct vibrational bands. The carbonyl (C=O) stretching vibration of the aldehyde is a particularly strong and diagnostically useful band in the IR spectrum, typically appearing in the region of 1680-1700 cm⁻¹. researchgate.net The large trityl group contributes numerous bands, including those for aromatic C-H stretching above 3000 cm⁻¹ and various C-C stretching and bending modes of the phenyl rings.
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. nih.gov The vibrational modes of the imidazole ring are sensitive to substitution and protonation state, making Raman a useful tool for studying its electronic environment. acs.orgmdpi.com For instance, the imidazole ring breathing modes and the symmetric vibrations of the trityl group's phenyl rings are expected to be prominent in the Raman spectrum.
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch (Trityl, Imidazole) | 3000 - 3100 | FTIR, Raman |
| Aldehyde C-H Stretch | 2700 - 2900 | FTIR, Raman |
| Carbonyl C=O Stretch | 1680 - 1700 | FTIR |
| Imidazole Ring C=C and C=N Stretch | 1400 - 1600 | FTIR, Raman |
| Trityl Phenyl Ring C-C Stretch | 1400 - 1650 | FTIR, Raman |
Correlation of Vibrational Modes with Molecular Structure and Conformation
The vibrational spectrum is intrinsically linked to the molecule's three-dimensional structure. The bulky trityl group attached to the N3 position of the imidazole ring introduces significant steric hindrance, which restricts the rotation around the N-C(trityl) bond. This results in a specific, stable conformation, often described as a helical or propeller-like arrangement of the three phenyl rings. nih.gov This fixed conformation influences the vibrational coupling between the trityl group and the imidazole moiety, which can be observed as subtle shifts in the positions and intensities of their respective bands compared to unhindered model compounds.
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a cornerstone analytical technique for confirming the successful synthesis of a target compound by providing a precise measurement of its mass-to-charge ratio (m/z). It is particularly valuable for monitoring the progress of a reaction and identifying the final product.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS), often performed using Orbitrap or time-of-flight (TOF) analyzers, provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netwiley.com This precision allows for the unambiguous determination of a molecule's elemental formula.
For this compound, the molecular formula is C₂₃H₁₈N₂O. The calculated monoisotopic mass for this compound is 338.141913202 Da. nih.gov An HRMS experiment that yields a measured m/z value matching this theoretical value to three or four decimal places provides definitive confirmation of the compound's identity and elemental composition, distinguishing it from other potential isomers or byproducts with the same nominal mass.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) goes a step further by isolating the molecular ion (precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). youtube.comyoutube.com The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that offers valuable structural information. nih.govnih.gov
The fragmentation of this compound is expected to be dominated by the high stability of the triphenylmethyl (trityl) cation. The bond between the imidazole nitrogen and the trityl group's central carbon is relatively labile. Upon ionization and fragmentation, this bond is likely to cleave, leading to the formation of a highly abundant trityl cation at m/z 243. uvic.ca
Other significant fragmentation pathways would involve the imidazole-4-carbaldehyde portion of the molecule. For instance, the loss of small, neutral molecules like carbon monoxide (CO) from the aldehyde group is a common fragmentation route for aromatic aldehydes. nih.gov The analysis of these fragmentation pathways provides a structural fingerprint that complements the exact mass data from HRMS.
Table 2: Predicted Mass Fragments for this compound in MS/MS
| Fragment Description | Proposed Formula | Predicted m/z |
|---|---|---|
| Molecular Ion [M+H]⁺ | [C₂₃H₁₉N₂O]⁺ | 339.1492 |
| Trityl Cation | [C₁₉H₁₅]⁺ | 243.1168 |
| [M - Trityl]⁺ | [C₄H₃N₂O]⁺ | 95.0240 |
| [M+H - CO]⁺ | [C₂₂H₁₉N₂]⁺ | 311.1543 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-tritylimidazole-4-carbaldehyde, and what analytical methods validate its purity?
- Methodology :
- Synthesis : A typical route involves tritylation of imidazole derivatives followed by formylation. For example, imidazole-4-carbaldehyde can be protected with a trityl group using trityl chloride in anhydrous dichloromethane under nitrogen, catalyzed by a base like triethylamine. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize by-products like over-tritylated species .
- Validation : Confirm purity via H/C NMR (e.g., trityl protons at δ 7.2–7.5 ppm, aldehyde proton at δ 9.8–10.2 ppm), high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity). Compare with literature data from SciFinder or Reaxys .
Q. How do researchers characterize the stability of this compound under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies by exposing the compound to light, humidity (e.g., 40°C/75% RH), and oxidative conditions. Monitor degradation via TLC, NMR, or LC-MS. Store in amber vials at –20°C under inert gas (argon) to prevent aldehyde oxidation or trityl group hydrolysis .
Q. What spectroscopic techniques are critical for distinguishing this compound from its analogs?
- Methodology :
- Use H NMR to identify the trityl group’s aromatic protons (integral for 15 protons) and the aldehyde proton (singlet at ~10 ppm). IR spectroscopy confirms the aldehyde C=O stretch (~1700 cm). X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to suppress by-products during tritylation of imidazole-4-carbaldehyde?
- Methodology :
- Screen solvents (e.g., DMF vs. DCM) and bases (e.g., DMAP vs. EtN) to enhance regioselectivity. Use stoichiometric control (1.1 eq trityl chloride) and monitor via in-situ FTIR or LC-MS. Computational modeling (DFT) can predict steric/electronic effects influencing trityl group attachment .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodology :
- Employ twin refinement in SHELXL for twinned crystals. Validate hydrogen bonding and π-π stacking interactions using Mercury software. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity of trityl and imidazole groups) .
Q. How can the aldehyde group’s reactivity be leveraged for synthesizing bioactive derivatives?
- Methodology :
- Condense the aldehyde with thiosemicarbazides (e.g., 4-phenylthiosemicarbazide) to form Schiff bases, followed by metal complexation (e.g., Cu) for antimicrobial studies. Monitor reaction progress via H NMR loss of the aldehyde proton. Assess bioactivity using MIC assays against Gram-positive/negative bacteria .
Q. What computational approaches predict the electronic properties of this compound for catalysis applications?
- Methodology :
- Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (λmax for n→π* transitions) to validate electron-withdrawing effects of the aldehyde group .
Methodological Best Practices
- Novelty Verification : Use Reaxys/SciFinder to confirm compound novelty. If known, cite prior CAS entries (e.g., CAS 33016-47-6) and cross-check melting points/spectral data .
- Data Reproducibility : Document reaction conditions (solvent purity, catalyst batch) and instrument parameters (NMR field strength, LC-MS ionization mode) per ICMJE guidelines .
- Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying reaction pH to reconcile conflicting bioactivity results) and triangulate data from multiple techniques (e.g., XRD, NMR, MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
